4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline
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Overview
Description
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline is a complex organic compound with the molecular formula C18H21BrNO4P. This compound is notable for its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a dioxaphosphinan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline typically involves multiple steps. One common method starts with the preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-ethylaniline: A simpler compound with similar bromine and aniline groups.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with a dioxaborolan ring, used in similar applications.
4-Bromo-2-hydroxybenzaldehyde: A compound with a bromine atom and a hydroxybenzaldehyde group, used in organic synthesis.
Uniqueness
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from simpler or less functionalized analogs.
Properties
Molecular Formula |
C18H21BrNO4P |
---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
4-bromo-N-[(4-ethoxyphenyl)-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]aniline |
InChI |
InChI=1S/C18H21BrNO4P/c1-2-22-17-10-4-14(5-11-17)18(25(21)23-12-3-13-24-25)20-16-8-6-15(19)7-9-16/h4-11,18,20H,2-3,12-13H2,1H3 |
InChI Key |
DJRSCRXIDSMWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(NC2=CC=C(C=C2)Br)P3(=O)OCCCO3 |
Origin of Product |
United States |
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